molecular formula C20H36N4O B5613836 9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5613836
M. Wt: 348.5 g/mol
InChI Key: HBLCDBAKKRPVMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazaspirododecanone derivatives generally involves multiple steps, including bromination, cyanoethylation, and alkylation. A typical synthesis pathway for related compounds involves the bromination of 1-methylpiperidine-4-carboxaldehyde to give 4-bromo-1-methylpiperidine-4-carboxaldehyde hydrobromide, which is then used to synthesize the triazaspiro compounds. Cyanoethylation and alkylation with various alkyl halides yield mono- and di-substituted derivatives. The side chain nitrile group can be reduced, and the hydrazide is obtained from the ester analog (Kuroyan, Sarkisyan, & Vartanyan, 1986).

Molecular Structure Analysis

The molecular structure of triazaspiro compounds can be elucidated using various spectroscopic and X-ray diffraction methods. For instance, the crystal structure of related compounds reveals significant insights into their molecular configuration and interaction within the crystal lattice, providing a deeper understanding of their chemical behavior (Zhu, 2011).

Chemical Reactions and Properties

Triazaspirododecanones undergo a variety of chemical reactions, including oxidative cyclization, aminomethylation, and reactions with different nucleophiles and electrophiles due to the presence of multiple reactive sites. These reactions can lead to a wide range of derivatives with diverse chemical properties, making them valuable for further synthetic modifications and applications in medicinal chemistry (Frolov, Dotsenko, Krivokolysko, Zubatyuk, & Shishkin, 2013).

Physical Properties Analysis

The physical properties of triazaspiro compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be studied using differential scanning calorimetry and X-ray crystallography. Such analyses provide essential data for the development of new compounds with optimized physical characteristics (Netreba & Papayanina, 2014).

Chemical Properties Analysis

The chemical properties of triazaspirododecanones, including reactivity, stability, and interaction with other molecules, are influenced by the specific substituents and the compound's overall structure. These properties are pivotal in determining the compound's suitability for various chemical transformations and potential applications in drug design and other fields of chemistry (Qin, Cole, Metzger, Saionz, & Henderson, 2011).

properties

IUPAC Name

4-(1-ethylpiperidin-4-yl)-1-methyl-10-prop-2-enyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O/c1-4-11-23-14-10-20(9-6-19(23)25)17-24(16-15-21(20)3)18-7-12-22(5-2)13-8-18/h4,18H,1,5-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCDBAKKRPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(C3(C2)CCC(=O)N(CC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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